N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea
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Overview
Description
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of N-pentylurea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
N-pentylurea+3-(triethoxysilyl)propyl isocyanate→N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified by distillation or recrystallization. The use of catalysts such as tin compounds can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of composite materials, coatings, and adhesives to enhance mechanical properties and durability.
Mechanism of Action
The mechanism of action of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds between the silane group and various substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in a stable and durable bond that enhances the properties of the material.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-[3-(Triethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a urea group and a triethoxysilyl group. This allows it to form strong bonds with both organic and inorganic materials, making it highly versatile for various applications. The presence of the pentyl group also enhances its hydrophobicity, which can be advantageous in certain applications.
Properties
CAS No. |
390777-09-0 |
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Molecular Formula |
C15H34N2O4Si |
Molecular Weight |
334.53 g/mol |
IUPAC Name |
1-pentyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O4Si/c1-5-9-10-12-16-15(18)17-13-11-14-22(19-6-2,20-7-3)21-8-4/h5-14H2,1-4H3,(H2,16,17,18) |
InChI Key |
VEYWUHYKPHDGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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